![molecular formula C39H24N4 B3177510 4',4''',4'''''-腈基三([(1,1'-联苯]-4-腈)) CAS No. 1800552-46-8](/img/structure/B3177510.png)

4',4''',4'''''-腈基三([(1,1'-联苯]-4-腈))

描述

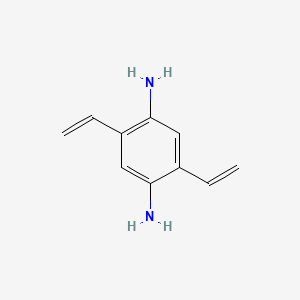

4’,4’‘’,4’‘’‘’-Nitrilotris([1,1’-biphenyl]-4-carbonitrile) is a chemical compound with a tripodal structure . It serves as a precursor for the synthesis of tripodal salicylaldehydes with a triphenylamine core. These multipodal salicylaldehydes find applications in metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other materials due to their unique properties .

2.

Synthesis Analysis

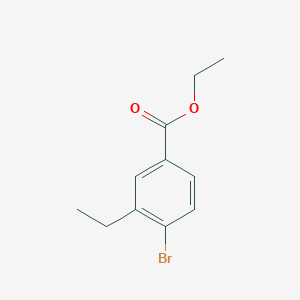

The compound is synthesized via a Suzuki coupling reaction between tris(4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde . The reaction yields 4’,4’‘’,4’‘’‘’-nitrilotris([1,1’-biphenyl]-4-carbonitrile) as the direct precursor for the desired tripodal salicylaldehyde. The presence of a triphenylamine core in this scaffold makes it interesting for energy storage and other electrochemical applications .

3.

Molecular Structure Analysis

The compound’s molecular structure consists of a triphenylamine core with three aldehyde functional groups. The triangular arrangement of these functional groups contributes to its unique properties. Confirmatory techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FTIR) have been employed to characterize the product . The 1H-NMR and 13C-NMR data are as follows:

- 13C-NMR (101 MHz, CDCl3): δ, ppm: 189.9 (CHO), 161.2 (Ar), 146.9 (Ar), 134.2 (Ar), 134.0 (Ar), 133.4 (Ar), 127.7 (Ar), 126.5 (Ar), 125.1 (Ar), 124.6 (Ar), 112.3 (Ar), 56.0 (CH3O) .

6.

Physical and Chemical Properties Analysis

科学研究应用

选择性金属离子受体

- Tabakci、Alici 和 Karatas (2013) 对与本化合物在结构上相似的 4-叔丁基杯[4]芳烃腈的研究表明,它们作为选择性阳离子受体的效率,特别是对于汞离子 (Hg²⁺)。这表明在金属离子传感和提取中具有潜在应用 (Tabakci, Alici, & Karatas, 2013)。

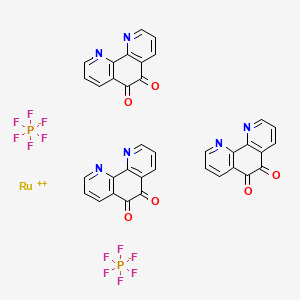

多核配合物的支架

- 2021 年,Vereshchagin 等人描述了制备与 4',4''',4'''''-腈基三([(1,1'-联苯]-4-腈)) 在结构上相关的化合物作为三足水杨醛的前体。这突出了它在构建多核配合物和金属有机骨架中的支架作用 (Vereshchagin et al., 2021)。

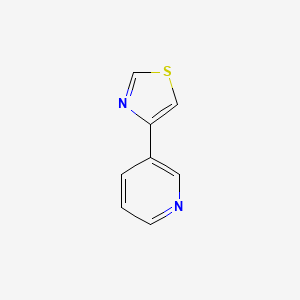

荧光化学传感器

- Wei 等人 (2018) 探索了 4',4''',4'''''-腈基三([(1,1'-联苯]-4-腈)) 的衍生物选择性结合锌 (ii) 离子的能力。该化合物充当荧光化学传感器,表明在离子检测和环境监测中具有潜在应用 (Wei et al., 2018)。

配位化学

- Miriam、Zonta 和 Giulia (2014) 对与本化合物在结构上相似的腈基三(N-亚甲基苯氧基)-金属配合物的研究表明,它们作为催化剂在各种化学过程中的有效性。这表明在工业催化和合成中具有潜在应用 (Miriam, Zonta, & Giulia, 2014)。

作用机制

Target of Action

It is known that this compound serves as a precursor for the tripodal salicylaldehyde with a triphenylamine core . This suggests that it may interact with targets that have affinity for salicylaldehydes or triphenylamines.

Mode of Action

It is known that this compound can be used to construct multinuclear complexes and metal and covalent organic frameworks . This suggests that it may interact with its targets to form complex structures.

Biochemical Pathways

It is known that this compound can be used to construct metal-organic frameworks (mofs) that have high deliverable ch4 capacity . This suggests that it may play a role in pathways related to methane storage or other gas storage and separation processes .

Pharmacokinetics

Given its use in the construction of mofs, it is likely that its bioavailability and pharmacokinetics would be influenced by factors such as its size, charge, and the nature of the mof it is incorporated into .

Result of Action

It is known that this compound can be used to construct mofs that have high deliverable ch4 capacity . This suggests that it may have effects related to gas storage and separation .

Action Environment

It is known that the deliverable ch4 capacity of the mofs it is used to construct can be influenced by factors such as temperature and pressure .

属性

IUPAC Name |

4-[4-[4-(4-cyanophenyl)-N-[4-(4-cyanophenyl)phenyl]anilino]phenyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H24N4/c40-25-28-1-7-31(8-2-28)34-13-19-37(20-14-34)43(38-21-15-35(16-22-38)32-9-3-29(26-41)4-10-32)39-23-17-36(18-24-39)33-11-5-30(27-42)6-12-33/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTLXVUSHIRJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C6=CC=C(C=C6)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H24N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,9-Dibromo-7H-benzo[c]fluoren-7-one](/img/structure/B3177445.png)

![(4S)-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B3177447.png)

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-ol))](/img/structure/B3177465.png)

![Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B3177492.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B3177526.png)